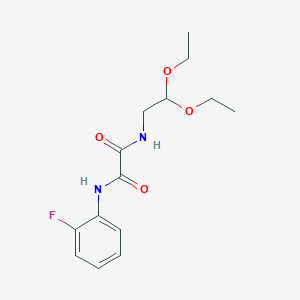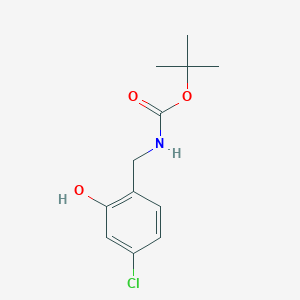
ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ClC1=CC(=C(C=C1)CNC(OC(C)(C)C)=O)O is a chemical compound that belongs to the family of phenylpropylamines. It is commonly known as 4-Methylamphetamine or 4-MA. This compound has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Self-Aggregation and Micelle Formation
Research on ionic liquids, including compounds with specific structural features similar to the one , has explored their self-aggregation behavior and micelle formation in aqueous solutions. These studies are crucial for understanding the applications of such compounds in green chemistry and their potential in creating environmentally friendly solvents (Blesic et al., 2007).
Countercurrent Separation in Natural Products
The technique of countercurrent separation, relevant to the extraction and purification of natural products, has been assessed for its efficiency and application in natural products research. This method is significant for isolating biological molecules from complex matrices, which is essential in drug discovery and natural products chemistry (Pauli et al., 2008).
Chemical Looping Combustion for Carbon Capture
Chemical Looping Combustion (CLC) is a novel approach in carbon capture and sequestration (CCS), which is critical for reducing greenhouse gas emissions from industrial processes. Research in this area focuses on the development of efficient oxygen carriers and the optimization of the CLC process for sustainable and eco-friendly energy production (Zhao et al., 2014).
Photocatalytic Water Splitting
Studies have been conducted on crystalline carbon nitride semiconductors for their application in photocatalytic water splitting, an essential process for hydrogen production. The research explores synthesis methods and the photocatalytic efficiency of these materials, which are promising for renewable energy technologies (Lin et al., 2019).
Ionic Regulation in Neurons
Research into the neuronal intracellular chloride concentration [Cl-]i, which is pivotal for the regulation of GABA(A) receptor-mediated inhibition and cytoplasmic volume, has implications for understanding neuronal function and the treatment of neurological disorders. This research could lead to new therapeutic strategies for conditions influenced by neuronal ionic balances (Glykys et al., 2014).
Tech-Economic Assessment of CCS Technologies
Economic assessments of second-generation carbon capture and sequestration technologies, including CLC, provide insights into the viability and potential cost-effectiveness of these approaches in reducing carbon emissions. Such studies are crucial for policy-making and investment decisions in the energy sector (Zhu et al., 2018).
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUZLSOKJSKYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(4-chloro-2-hydroxyphenyl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
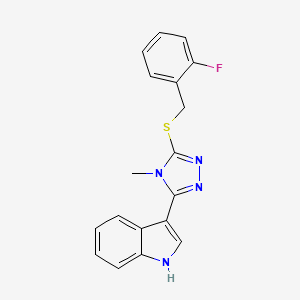
![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2616459.png)
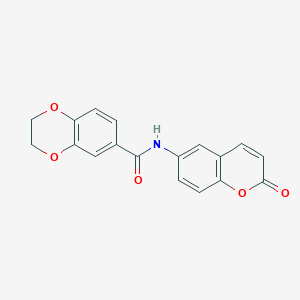
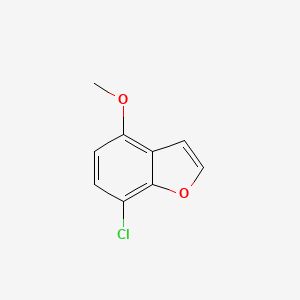
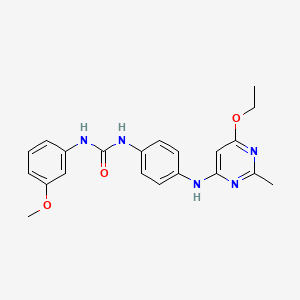

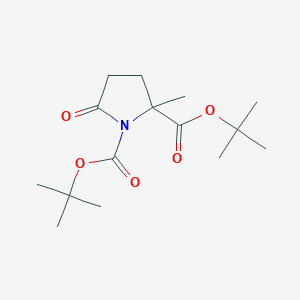

![7-({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2616472.png)
![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2616473.png)
![2,3-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2616474.png)
